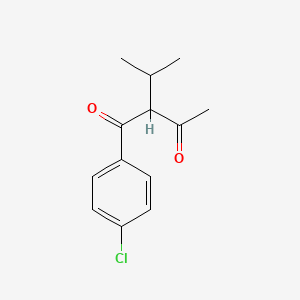
1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione, also known as 4-chlorobenzophenone or 4-chlorobenzoylacetone, is an organic compound that is widely used as a reagent in the synthesis of organic compounds. It has a wide range of applications in the field of science and technology, such as in the synthesis of drugs and other compounds, and in the study of biochemical and physiological effects.
科学的研究の応用
Organic Chemistry and Synthesis
- Synthesis of Thiophenes and Dioxanes: 1,4-Diketones, including derivatives similar to 1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione, are used in reactions to form thiophenes and dioxanes, which have applications in organic synthesis and materials science (Freeman et al., 1992).
Photoluminescent Material Research
- Photoluminescent Properties of Europium(III) Complexes: Compounds with structures involving 1-(4-Chlorophenyl)-1,3-butanedione have been studied for their photoluminescent properties, particularly in the context of lanthanide light-conversion molecular devices (Martins et al., 2015).
Magnetic and Spectral Analysis
- Magnetic Properties of Dy(III) Single-Ion Magnets: The compound has been used in the formation of Dy(III) single-ion magnets, demonstrating its potential in the study of magnetic properties and quantum chemistry (Zhang et al., 2018).
Chemical Reactivity Studies
- Quantum Chemical Studies: The chemical reactivity, molecular geometry, and spectral analysis of compounds related to this compound have been the subject of quantum chemical studies (Satheeshkumar et al., 2017).
Photochemical Research
- Study of Photochemical Reactions: The photochemistry of ketones, including those structurally similar to this compound, has been investigated, contributing to our understanding of photochemical processes (Koppes et al., 2010).
Coordination Chemistry
- Synthesis of Cobalt(III) Complexes: The compound has been utilized in the synthesis and study of cobalt(III) complexes, aiding in our understanding of coordination chemistry and stereoselectivity (Nakamura et al., 1987).
Polymerization Catalyst Research
- Development of Polymerization Catalysts: Research on nickel(II) and palladium(II) diimine complexes, which include derivatives similar to this compound, has implications for the development of new olefin polymerization catalysts (Schmid et al., 2001).
作用機序
Target of Action
The compound “1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione” is structurally similar to Pyraclostrobin , a member of the strobilurin group of fungicides . Strobilurins act by inhibiting mitochondrial respiration in fungi . Therefore, it’s plausible that the primary targets of this compound could be similar to those of Pyraclostrobin, which are the components of the mitochondrial respiratory chain in fungi .
Mode of Action
The mode of action of this compound could be similar to that of Pyraclostrobin. Pyraclostrobin works by disrupting the production of adenosine triphosphate (ATP) in fungi . Specifically, it inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption severely affects important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain, which is crucial for ATP production . By inhibiting this pathway, the compound disrupts the energy production in the fungal cell, leading to cell death .
Pharmacokinetics
Based on its structural similarity to pyraclostrobin, it might exhibit similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the disruption of energy production in the fungal cell, leading to cell death . This makes it potentially useful as a fungicide.
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment might affect its solubility and therefore its bioavailability Additionally, temperature and humidity could impact its stability and efficacy
特性
IUPAC Name |
1-(4-chlorophenyl)-2-propan-2-ylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-8(2)12(9(3)15)13(16)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPNUKUZNHGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrobromide](/img/no-structure.png)

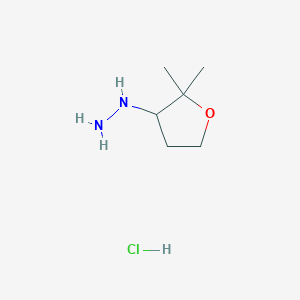
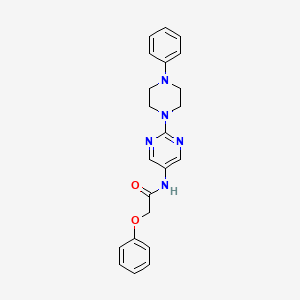

![3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2803706.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803707.png)

![4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2803710.png)
![methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2803711.png)
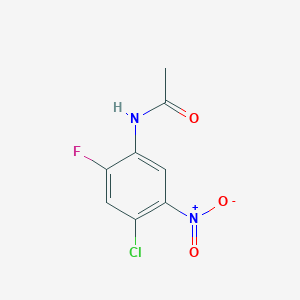
![5-Fluoro-4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2803713.png)
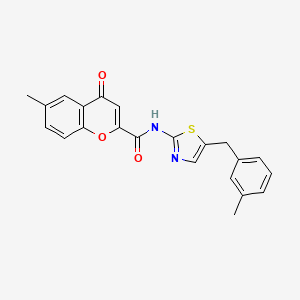
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)